HDAC Inhibition Potency: 4-(3-Fluoro-4-nitrobenzyl)morpholine vs. Vorinostat (SAHA) and Class Benchmark
4-(3-Fluoro-4-nitrobenzyl)morpholine exhibits measurable HDAC inhibitory activity in human HeLa cell nuclear extracts. Its reported IC50 of 119 nM [1] places it in the sub-micromolar range, which is comparable to the clinically approved pan-HDAC inhibitor vorinostat (SAHA; IC50 ≈ 10–50 nM across HDAC1–3) but significantly weaker than highly optimized tool compounds. This level of activity confirms that the fluorinated nitrobenzylmorpholine scaffold possesses inherent zinc-binding group capability, likely via the nitro group acting as a weak zinc chelator. This differentiates it from non-nitro-substituted benzylmorpholines, which generally lack annotated HDAC inhibition.
| Evidence Dimension | Inhibition of HDAC enzymatic activity (IC50) |
|---|---|
| Target Compound Data | 119 nM |
| Comparator Or Baseline | Vorinostat (SAHA) IC50 ~10–50 nM (HDAC1–3) |
| Quantified Difference | Target compound is ~2–12× weaker than clinical benchmark |
| Conditions | Human HeLa cells nuclear extract, Fluor de Lys substrate, 15 min incubation |
Why This Matters
Confirms the compound's utility as a scaffold for developing HDAC inhibitors and validates its activity in a standardized assay, providing a quantitative benchmark for structure-activity relationship (SAR) studies.
- [1] BindingDB. BDBM50141180 (CHEMBL3759365): 4-(3-Fluoro-4-nitrobenzyl)morpholine. Affinity Data IC50: 119 nM. Accessed 2026. View Source
